molecular formula C14H8F3NO B8780914 5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile

5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile

Cat. No.: B8780914
M. Wt: 263.21 g/mol
InChI Key: NANZQXOSXCEWIU-UHFFFAOYSA-N
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Description

5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with fluorine atoms and a hydroxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the 3,5-difluoro-phenyl intermediate: This can be achieved through the selective fluorination of a suitable aromatic precursor.

    Hydroxy-methylation:

    Nitrile formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy-methyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms and hydroxy-methyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also affect cellular pathways by altering the function of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-hydroxybenzaldehyde: Similar in structure but lacks the nitrile group.

    2,3,4-Trichloro-6,7-difluoroquinolone: Contains multiple halogen atoms and a quinolone core.

Uniqueness

5-((3,5-Difluorophenyl)(hydroxy)methyl)-2-fluorobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a hydroxy-methyl group allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

5-[(3,5-difluorophenyl)-hydroxymethyl]-2-fluorobenzonitrile

InChI

InChI=1S/C14H8F3NO/c15-11-4-9(5-12(16)6-11)14(19)8-1-2-13(17)10(3-8)7-18/h1-6,14,19H

InChI Key

NANZQXOSXCEWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=CC(=C2)F)F)O)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of magnesium turnings (2.6 g, 109 mmol) in anhydrous tetrahydrofuran under argon (10 mL), a solution of 1-bromo-3,5-difluoro-benzene (21 g, 109 mmol) in dry tetrahydrofuran (90 mL) was slowly added. The reaction mixture was stirred and heated at 90° C. until all magnesium was consumed (1 hour). Thereafter, the reaction was cooled at −10° C. and a solution of 2-fluoro-5-formyl-benzonitrile (13.5 g, 90.6 mmol) in 100 mL of anhydrous tetrahydrofuran was added during 30 min. After 1 hour, the reaction mixture was quenched by adding dropwise 200 mL of 20% ammonium chloride solution. Ethyl acetate was added, the layers were separated, and the aqueous layer was extracted twice with ethyl acetate. Organic layers were collected, washed with brine, dried and evaporated. Crude was triturated with isopropyl ether/hexane 1:1 (100 mL), filtered and washed with the same mixture (50 mL) to afford 16 gr of final product. Purification of the resulting organic phase by chromatography over silica gel (hexane/EtOAc 4:1) afforded 4.5 g of the title compound (total amount 20.5 g, 87% yield).
Quantity
2.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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21 g
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reactant
Reaction Step Two
Quantity
90 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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